2,2'-ジアミノジフェニルスルフィド

説明

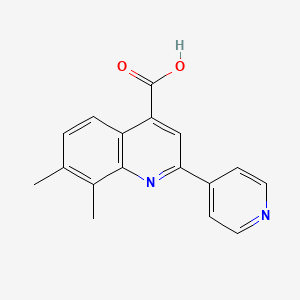

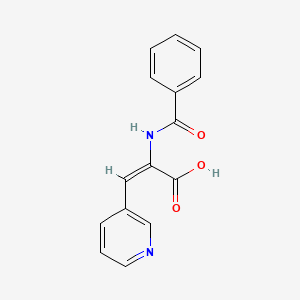

Bis(2-aminophenyl) Sulfide is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.3 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(2-aminophenyl) Sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2-aminophenyl) Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-aminophenyl) Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

重合ツール

2,2'-ジアミノジフェニルスルフィドは、重合の分野で使用されます . 重合プロセスでツールとして使用できます。重合プロセスでは、小さな分子(モノマー)が反応して大きな分子(ポリマー)が形成されます。ポリマーは、プラスチック、樹脂、ゴム、繊維、接着剤、コーティングなど、幅広い用途があります。

有機合成

この化合物は、有機合成で使用される重要な原料および中間体です . 有機合成は、複雑で生物学的に活性な天然物から新しい材料まで、分子をどのように構築するかを研究する学問です。合成により、化学者はまったく新しい構造を構築できます。合成を通じて、天然物の世界は新しい医薬品や農薬を生み出すことができます。

医薬品

2,2'-ジアミノジフェニルスルフィドは、製薬業界で中間体として使用されます . 中間体は、医薬品製造において重要な成分です。化学反応によって、医薬品有効成分(API)に変換できます。

農薬

この化合物は、農薬の製造にも使用されます . 農薬には、農作物の収量を増やし、害虫や病気から農作物を保護するために農業で使用される農薬、肥料、その他の化学物質が含まれます。

染料

2,2'-ジアミノジフェニルスルフィドは、染料業界で使用されます . 染料の製造において中間体として使用できます。染料は、繊維、皮革、紙などの業界で使用されています。

特性

IUPAC Name |

2-(2-aminophenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRQKFXVKRQPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346437 | |

| Record name | 2,2'-Sulfanediyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-51-8 | |

| Record name | 2,2'-Sulfanediyldianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Diaminodiphenylsulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-aminophenyl) sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD9FCR6NWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2,2'-Diaminodiphenyl Sulfide and what intermolecular interactions are observed?

A1: 2,2'-Diaminodiphenyl Sulfide crystallizes in the monoclinic crystal system, specifically in the space group P121/c1. [] Its unit cell dimensions are: a = 9.945(5) Å, b = 7.063(3) Å, c = 17.770(6) Å, and β = 118.18(2)°. [] The two C—S bonds in the molecule are nearly identical, averaging 1.772(2) Å. [] The amino group exhibits a tilt of 16.7(3)° relative to the benzene ring plane. [] Intermolecular N−H···N hydrogen bonds play a significant role in the crystal packing, arranging the benzene rings roughly perpendicular to each other. []

Q2: How can 2,2'-Diaminodiphenyl Sulfide be used in macrocycle synthesis?

A2: 2,2'-Diaminodiphenyl Sulfide can act as a precursor for synthesizing aza crown ethers via the "crab-like" method. [] This involves reacting 2,2'-diaminodiphenyl sulfide with chloroacetyl chloride to form bis-α-chloroacetamidediphenylsulfide (BCADPS). [] Subsequent reaction of BCADPS with different aliphatic diamines in refluxing acetonitrile yields the desired aza crown ether macrocycles. [] This method has been demonstrated to produce a variety of aza-thia and oxa macrocycles. []

Q3: Are there any specific observations regarding the macrocycles synthesized using 2,2'-Diaminodiphenyl Sulfide?

A3: Interestingly, when BCADPS, derived from 2,2'-diaminodiphenyl sulfide, reacts with specific diamines like (e) mentioned in the research, a cryptand structure is formed instead of a typical crown ether. [] This cryptand exhibits diastereotopic methylene hydrogens due to its rigid structure, potentially attributed to a potassium ion template effect during synthesis. []

Q4: What are some potential applications of 2,2'-Diaminodiphenyl Sulfide and its derivatives?

A4: 2,2'-Diaminodiphenyl Sulfide is considered a valuable organic intermediate for various applications. [] Its amino groups can be further functionalized, for example, by oxidation to form sulfoxides or sulfones, expanding its potential uses. [] The compound also holds promise as a photo-curable agent. [] Its derivatives, such as the synthesized aza crown ethers, are of interest in fields like supramolecular chemistry and host-guest chemistry due to their ability to selectively bind specific ions or molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1348119.png)